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molecular formula C11H17NO2 B1619932 Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 34549-93-4

Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1619932
M. Wt: 195.26 g/mol
InChI Key: UNVANZUSIIKDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070366

Procedure details

As in Example 32 but using 2,3-dimethyl-5-carbethoxy-pyrrole and paraldehyde. Colourless prisms (51%), m.p. 95°-97° (lit16) m.p. 97°). Anal. Calc. for C11H17NO2 : C, 67.66; H, 8.78; N, 7.17. Found: C, 67.59; H, 8.49; N, 7.23.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
prisms
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:5][C:6]=1[CH3:7].[CH3:13][CH:14]1OC(C)OC(C)O1>>[CH3:1][C:2]1[NH:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH2:13][CH3:14])[C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(=CC1C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Step Three
Name
prisms
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1NC(=C(C1C)CC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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